4-(aminomethyl)benzene-1,2,3-triol hydrochloride
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Overview
Description
4-(aminomethyl)benzene-1,2,3-triol hydrochloride is a chemical compound with the molecular formula C7H9NO3·HCl. It is a derivative of benzene, featuring an aminomethyl group and three hydroxyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)benzene-1,2,3-triol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,2,3-triol (pyrogallol).
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) react with benzene-1,2,3-triol under acidic conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)benzene-1,2,3-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-(aminomethyl)benzene-1,2,3-triol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)benzene-1,2,3-triol hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Enzyme Inhibition: It can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzene-1,2-diol hydrochloride: Lacks one hydroxyl group compared to 4-(aminomethyl)benzene-1,2,3-triol hydrochloride.
4-(aminomethyl)benzene-1,3,5-triol hydrochloride: Has a different arrangement of hydroxyl groups on the benzene ring.
4-(aminomethyl)benzene-1,2,3-triol hydriodide: Similar structure but with a different counterion (iodide instead of chloride).
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
380227-73-6 |
---|---|
Molecular Formula |
C7H10ClNO3 |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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